Trpc6-pam-C20

概要

説明

TRPC6-PAM-C20は、過渡性受容体電位カノニカル6(TRPC6)チャネルの選択的な正の異所性モジュレーターです。 カルシウムシグナル伝達やニューロンの活性など、さまざまな生理学的プロセスにおいて重要な役割を果たすTRPC6チャネルの活性化を強化することが知られています .

準備方法

合成経路および反応条件

特定の合成経路と反応条件は、所有権情報であり、通常、高度な有機合成技術の使用が含まれます .

工業生産方法

TRPC6-PAM-C20の工業生産は、高純度と一貫性を確保するために、管理された条件下で行われます。 このプロセスには、最適化された反応条件を使用した大規模合成、その後、目的の製品品質を実現するための結晶化やクロマトグラフィーなどの精製手順が含まれます .

化学反応の分析

反応の種類

TRPC6-PAM-C20は、主にTRPC6チャネルとの相互作用を含む反応を起こします。これらの反応には、次のものが含まれます。

活性化: this compoundは、細胞内カルシウム濃度を高めることで、TRPC6チャネルの活性化を強化します。

モジュレーション: 正の異所性モジュレーターとして機能し、活性部位とは異なるTRPC6チャネル上の部位に結合し、チャネルの自然な活性化因子に対する応答を強化します.

一般的な試薬と条件

This compoundの合成と反応に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒や、目的の生成物の形成を促進するさまざまな触媒が含まれます。 反応は、通常、最適な収率と純度を確保するために、管理された温度とpH条件下で行われます .

主な生成物

This compoundを含む反応の主な生成物は、活性化されたTRPC6チャネルであり、これにより細胞内カルシウムレベルの上昇とそれに続く生理学的効果がもたらされます .

科学研究への応用

This compoundには、次のものを含む、さまざまな科学研究への応用があります。

神経科学: ニューロンのシグナル伝達と神経保護におけるTRPC6チャネルの役割を研究するために使用されます。

心臓学: 研究によると、this compoundは、心臓細胞のカルシウムシグナル伝達経路に影響を与えることで、心臓機能を調節できます.

薬理学: TRPC6チャネルの薬理学的特性を調査し、これらのチャネルを標的とする潜在的な治療薬を開発するための貴重なツールとして役立ちます.

科学的研究の応用

TRPC6-PAM-C20 is a selective positive allosteric modulator of the transient receptor potential canonical 6 (TRPC6) channels . It enhances the activation of TRPC6 channels, which are critical in calcium signaling and neuronal activity. this compound binds to the TRPC6 channel at an allosteric site, which is distinct from the active site, enhancing the channel’s response to its natural activators and increasing calcium influx into the cell. This leads to the activation of downstream signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, which is involved in neuronal survival and protection.

Scientific Research Applications

This compound is used in a variety of scientific research applications.

- Neuroscience It is used to study the function of TRPC6 channels in neuronal signaling and neuroprotection. A study in International Journal of Molecular Sciences suggests that C20 might be recognized as a prospective TRPC6-specific compound that efficiently penetrates the blood-brain barrier, restores synaptic deficiency in vitro and in vivo, and recovers memory deficit .

- Cardiology Research has indicated that this compound can modulate cardiac function by influencing calcium signaling pathways in cardiac cells.

- Pharmacology It serves as a valuable tool for investigating the pharmacological properties of TRPC6 channels and developing potential therapeutic agents targeting these channels.

- Platelet Function This compound has been used to study platelet aggregation and its role in thrombotic diseases. Studies show that this compound can enhance wild-type and mutant TRPC6-mediated calcium influx . TRPC6 gain-of-function can enhance platelet activation .

作用機序

TRPC6-PAM-C20は、活性部位とは異なる異所性部位でTRPC6チャネルに結合することで、その効果を発揮します。この結合は、チャネルの自然な活性化因子に対する応答を強化し、細胞へのカルシウム流入量の増加につながります。 細胞内カルシウムレベルの上昇は、ニューロンの生存と保護に関与するcAMP応答要素結合タンパク質(CREB)経路を含む、さまざまな下流のシグナル伝達経路を活性化します .

類似の化合物との比較

類似の化合物

TRPC6-PAM-C10: TRPC6チャネルの別の正の異所性モジュレーターですが、効力と選択性が異なります。

TRPC6-PAM-C15: This compoundと構造が似ていますが、官能基が異なり、薬理学的特性が異なります.

独自性

This compoundは、TRPC6チャネルモジュレーターとしての高い選択性と効力でユニークです。ジアシルグリセロール(DAG)の低い塩基濃度でTRPC6チャネルの活性化を強化できることから、他のモジュレーターとは異なります。 これは、TRPC6依存性シグナル伝達経路を研究し、潜在的な治療薬を開発するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

TRPC6-PAM-C10: Another positive allosteric modulator of TRPC6 channels, but with different potency and selectivity.

TRPC6-PAM-C15: Similar in structure to TRPC6-PAM-C20 but with variations in its functional groups, leading to different pharmacological properties.

Uniqueness

This compound is unique due to its high selectivity and potency as a TRPC6 channel modulator. Its ability to enhance TRPC6 channel activation at low basal concentrations of diacylglycerol (DAG) sets it apart from other modulators. This makes it a valuable tool for studying TRPC6-dependent signaling pathways and developing potential therapeutic agents .

生物活性

Transient receptor potential cation channel 6 (TRPC6) is a member of the TRP channel family, which plays a crucial role in various physiological processes, including calcium signaling in cells. TRPC6 is particularly significant in the context of platelet activation and neuronal protection during ischemic events. The compound TRPC6-PAM-C20 is recognized as a selective positive allosteric modulator of TRPC6, enhancing its activity and influencing various biological pathways.

This compound selectively activates TRPC6 over other TRP channels, enhancing calcium influx when used in conjunction with other agonists like OAG (1-oleoyl-2-acetyl-sn-glycerol). This synergistic effect has been observed in various experimental setups, indicating that this compound can significantly modulate cellular responses by increasing intracellular calcium concentrations, which is pivotal for processes such as platelet activation and neuronal survival during ischemic conditions .

Platelet Activation Studies

- Gain-of-Function Mutations : Research has shown that gain-of-function mutations in TRPC6 enhance platelet activation. In studies involving murine models with the E896K mutation, this compound was found to facilitate increased calcium influx and subsequent platelet activation compared to wild-type controls. This suggests that this compound can potentiate the effects of mutant channels, leading to enhanced integrin activation and phosphatidylserine (PS) exposure on platelets .

- Calcium Influx Dynamics : In vitro analyses demonstrated that the application of this compound resulted in significant increases in thrombin-induced calcium influx and PS exposure in mutant platelets, while wild-type platelets did not exhibit these enhancements. This indicates the compound's potential in modifying pathological states associated with altered TRPC6 activity .

Neuroprotective Effects

- Ischemic Stroke Models : In studies focusing on cerebral ischemia, activating TRPC6 through compounds like this compound demonstrated protective effects against neuronal death. The activation of TRPC6 channels was linked to the upregulation of cAMP response element-binding protein (CREB), which is crucial for neuronal survival. This highlights the therapeutic potential of this compound in conditions like ischemic stroke where neuronal protection is paramount .

- Cellular Mechanisms : The modulation of calcium signaling through TRPC6 has been associated with reduced excitotoxicity from glutamate release, suggesting that this compound could mitigate damage from excessive calcium influx during ischemic events .

Comparative Data Table

| Study Focus | Effect of this compound | Observations |

|---|---|---|

| Platelet Activation | Enhanced calcium influx | Increased PS exposure and integrin activation |

| Ischemic Stroke | Neuroprotection | Upregulation of CREB and reduced neuronal death |

| Gain-of-Function Mutations | Potentiation of mutant effects | Significant increase in thrombin-induced responses |

特性

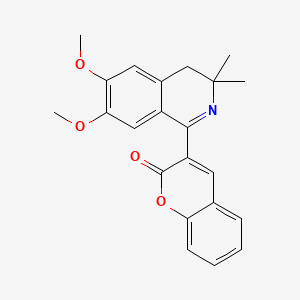

IUPAC Name |

3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICUMZYPOCXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。